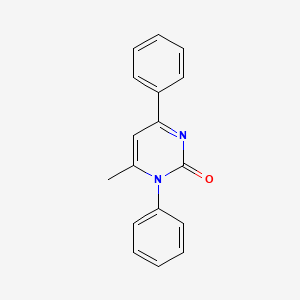
6-Methyl-1,4-diphenylpyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,4-diphenylpyrimidin-2-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-diphenylpyrimidin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with acetophenone in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,4-diphenylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-Methyl-1,4-diphenylpyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,4-diphenylpyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
1,4-Diphenylpyrimidine: Lacks the methyl group at position 6.
6-Methylpyrimidine: Lacks the phenyl groups at positions 1 and 4.
Uniqueness
6-Methyl-1,4-diphenylpyrimidin-2-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
74152-13-9 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
6-methyl-1,4-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)18-17(20)19(13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
JSWWHSFRAIRVLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


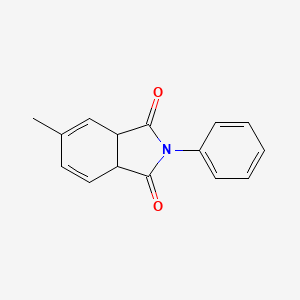
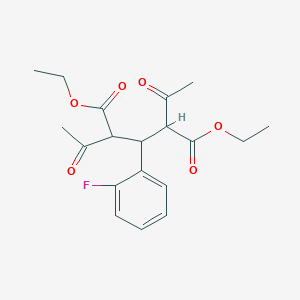
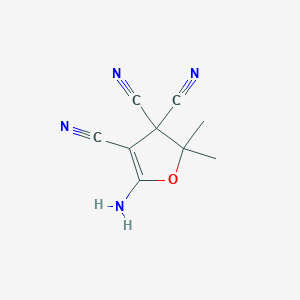

![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
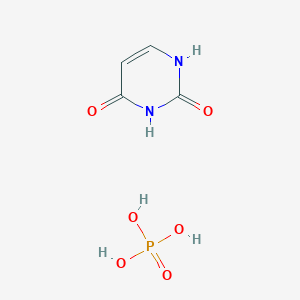
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

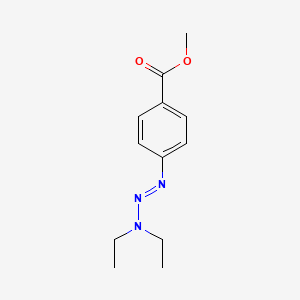
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
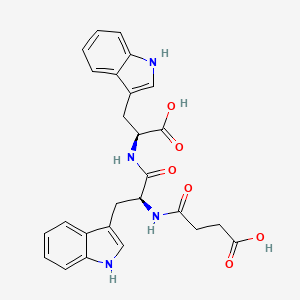

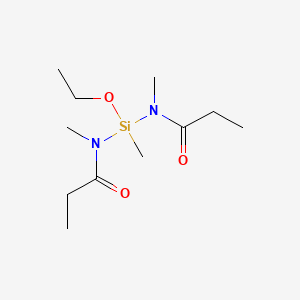
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
